molecular formula C9H17N B2405267 (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine CAS No. 90949-13-6

(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine

Cat. No.: B2405267
CAS No.: 90949-13-6
M. Wt: 139.242
InChI Key: YJJWZTVPRSPZCY-UHFFFAOYSA-N
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Description

(2-Methylbut-3-yn-2-yl)(2-methylpropyl)amine is a chemical compound with the molecular formula C 8 H 15 N and a molecular weight of 125.21 g/mol . Its structure is defined by the SMILES notation CC(C)CNC(C#C)C, which integrates an amine functional group linked to both a 2-methylpropyl (isobutyl) group and a 2-methylbut-3-yn-2-yl group . This latter group contains a terminal alkyne bond, a feature it shares with the well-known reagent 2-Methylbut-3-yn-2-ol (CAS 115-19-5), which is produced on an industrial scale and valued in research as a monoprotected and masked version of acetylene in synthetic chemistry . The presence of both a terminal alkyne and a secondary amine in its structure makes (2-Methylbut-3-yn-2-yl)(2-methylpropyl)amine a versatile bifunctional building block for researchers. The alkyne moiety is a prime candidate for metal-catalyzed coupling reactions, such as the Sonogashira reaction, and cycloaddition reactions like the Huisgen azide-alkyne cycloaddition (click chemistry) . Concurrently, the amine group can undergo reactions typical for its class, including salt formation, acylation, or reductive amination. This combination of functional groups allows for the creation of more complex, multifunctional molecules, such as novel amine derivatives or potential pharmaceutical intermediates. As a specialty amine, it may find application in the development of ligands for catalysis or in the synthesis of compounds for material science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use .

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)but-3-yn-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-6-9(4,5)10-7-8(2)3/h1,8,10H,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJWZTVPRSPZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90949-13-6
Record name (2-methylbut-3-yn-2-yl)(2-methylpropyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine typically involves the reaction of 2-methyl-3-butyn-2-ol with 2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm .

Industrial Production Methods

On an industrial scale, the production of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C₉H₁₇N
  • Molecular Weight : 139.24 g/mol

The compound features a tertiary amine group and an alkynyl group, which enhances its reactivity and potential for biological interactions.

Chemical Reactions

(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Can be reduced to form amines or alcohols using lithium aluminum hydride.
  • Substitution : Participates in nucleophilic substitution reactions leading to the formation of substituted amines.

Chemistry

In organic synthesis, (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine serves as a crucial building block for the preparation of complex molecules. Its unique structure allows for the synthesis of pharmaceutical intermediates and other valuable compounds. The compound's ability to participate in various chemical reactions makes it a versatile tool in synthetic chemistry.

Biology

This compound is investigated for its biological activity, particularly its interactions with enzymes and receptors. The presence of the alkynyl group allows it to engage in unique molecular interactions that can influence biological pathways. Preliminary studies indicate potential antimicrobial properties against specific bacterial strains, attributed to its ability to disrupt bacterial cell membranes.

Medicine

In medicinal chemistry, (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine is explored as a precursor for synthesizing therapeutic compounds. Its interactions with biological targets may lead to the development of new drugs or treatment strategies, particularly in areas where traditional therapies are ineffective.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties enable the development of innovative products across various industries, including pharmaceuticals, agrochemicals, and materials science.

Case Study 1: Antimicrobial Activity

Research conducted on compounds with alkynyl and amine functionalities demonstrated significant antimicrobial effects against certain bacterial strains. The study highlighted how (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine could disrupt essential metabolic pathways in bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Pharmaceutical Intermediates

A study focused on using (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine as a building block for synthesizing complex pharmaceutical intermediates. The research illustrated its effectiveness in facilitating multi-step reactions that yield high-purity products suitable for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the butynyl group allows for unique interactions with biological molecules, potentially leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine is unique due to the presence of both a butynyl group and a methylpropyl group, which confer distinct chemical and biological properties.

Biological Activity

(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine is an organic compound characterized by its unique structure, which includes an alkynyl group and a tertiary amine. This combination imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine is C₉H₁₇N. Its structural features include:

  • Alkynyl group : A carbon-carbon triple bond that enhances reactivity.
  • Tertiary amine : Capable of forming hydrogen bonds and participating in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Binding to receptors : The compound can act as a ligand, modulating receptor activity.
  • Enzyme interaction : It may influence various enzymatic pathways, impacting cellular signaling processes.

Biological Activities

Research indicates that (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine exhibits several biological activities:

Antimicrobial Properties

Preliminary studies suggest that compounds with alkynyl and amine functionalities can exhibit antimicrobial effects against specific bacterial strains. This activity is attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Potential Anticancer Activity

The compound has been explored for its potential anticancer properties. Its structural complexity allows it to interact with multiple biological targets, potentially leading to cytotoxic effects on cancer cells. However, more detailed studies are necessary to elucidate these effects fully.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine:

  • Study on Alkynyl Amines : Research highlighted the antimicrobial properties of alkynyl amines, noting their effectiveness against various pathogens. The study emphasized the importance of structural features in determining biological activity.
  • Mechanistic Insights : A study focusing on similar tertiary amines indicated that their interaction with cellular receptors could lead to significant physiological changes, supporting the hypothesis that (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine could have similar effects.
  • Anticancer Research : Investigations into structurally related compounds revealed their potential as anticancer agents, prompting further exploration into the therapeutic applications of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine in oncology.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amineC₉H₁₇NAlkynyl and tertiary amine functionalities
3-MethylbutynolC₅H₈OContains an alcohol functional group
3-ButenamideC₄H₇NOFeatures an amide instead of an amine
1-PentyneC₅H₁₀A simple alkyne without an amine group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methylbut-3-yn-2-yl)(2-methylpropyl)amine, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Nucleophilic substitution : React a halogenated alkyne (e.g., 2-methylbut-3-yn-2-yl bromide) with 2-methylpropylamine under anhydrous conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine and facilitate substitution .
  • Reductive amination : Combine a ketone/alkyne precursor with 2-methylpropylamine in the presence of a reducing agent (e.g., NaBH₃CN). Optimize pH (~6-7) and temperature (20–40°C) to enhance imine intermediate formation and subsequent reduction .
  • Yield optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1.2–1.5 equivalents of alkyne precursor) and use inert atmospheres to minimize side reactions .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR in CDCl₃ to identify alkyne protons (δ ~1.9–2.1 ppm) and quaternary carbons. Compare with reference data for branched amines (e.g., shifts at δ 17.8–28.3 ppm for alkyl groups) .
  • X-ray crystallography : Employ SHELX software for single-crystal structure determination. Refine data using SHELXL to resolve bond lengths and angles, particularly for the alkyne and branched substituents .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~154.26) via high-resolution ESI-MS .

Q. How should researchers safely handle this compound given its potential hazards?

  • Methodology :

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood with ≥6 air changes/hour to limit inhalation exposure .
  • Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) .
  • Emergency measures : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical analysis of this compound?

  • Methodology :

  • Comparative crystallography : Use SHELX-refined X-ray data to validate stereoisomer configurations. Overlay NMR-derived NOESY/ROESY correlations with crystallographic coordinates to confirm spatial arrangements .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict 1^1H and 13^13C shifts for proposed stereoisomers. Compare with experimental NMR data to identify mismatches .

Q. What role does the alkyne group play in mediating click chemistry or cross-coupling reactions?

  • Methodology :

  • Click chemistry : React the alkyne with azides (e.g., benzyl azide) under Cu(I) catalysis to form triazoles. Monitor reaction kinetics via IR spectroscopy (disappearance of alkyne C≡C stretch at ~2100 cm⁻¹) .
  • Sonogashira coupling : Use Pd(PPh₃)₄/CuI to couple the alkyne with aryl halides. Optimize solvent (THF/toluene) and base (Et₃N) to minimize homocoupling byproducts .

Q. How does the steric environment of the branched substituents influence catalytic performance in metal complexes?

  • Methodology :

  • Ligand design : Coordinate the amine with transition metals (e.g., Ru or Pd) to assess steric effects on catalytic activity. Compare turnover frequencies (TOF) in hydrogenation or C–C coupling reactions with less bulky analogues .
  • X-ray analysis : Use SHELXL to determine metal-ligand bond distances and angles. Correlate steric bulk (e.g., Tolman cone angles) with catalytic selectivity in asymmetric synthesis .

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